trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a cyanomethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-throughput screening and process optimization ensures efficient and cost-effective production. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-1-tert-Butyl 4-ethylcyclohexane
- 1-tert-Butyl 2-methyl (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
Comparison: Compared to similar compounds, trans-1-tert-Butyl 3-ethyl 4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate stands out due to its unique combination of functional groups This uniqueness allows for specific interactions and reactivity that may not be observed in other compounds
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-5-19-12(17)11-9-16(8-10(11)6-7-15)13(18)20-14(2,3)4/h10-11H,5-6,8-9H2,1-4H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOSIGGXCDOEDP-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1CC#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1CC#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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